molecular formula C18H16FN3OS B2949320 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide CAS No. 1286726-44-0

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2949320
CAS No.: 1286726-44-0
M. Wt: 341.4
InChI Key: OKXSXGVLUXHIJX-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to an azetidine ring via a carboxamide group. The 2-fluorophenylmethyl substituent on the azetidine nitrogen introduces fluorination, which is known to enhance metabolic stability and modulate lipophilicity in medicinal chemistry . Benzothiazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and agrochemical applications .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-12(14)9-20-17(23)13-10-22(11-13)18-21-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSXGVLUXHIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Azetidine Ring Formation: The azetidine ring is formed by the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling Reactions: The final step involves coupling the benzothiazole and azetidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the JNK signaling pathway, which plays a role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce cell death in certain conditions, such as ischemia.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)acetamide (BZ-IV)

  • Core Structure : Benzothiazole linked to a piperazine-acetamide group.
  • Key Differences: Lacks the azetidine ring and 2-fluorophenylmethyl substituent.
  • Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

  • Core Structure : Benzothiazole with a sulfone (dioxido) and ketone group.
  • Key Differences :
    • Sulfone and ketone groups increase polarity, reducing membrane permeability compared to the azetidine carboxamide.
    • 2-Ethylphenyl substituent vs. 2-fluorophenylmethyl: Ethyl enhances lipophilicity, while fluorine improves electronegativity and metabolic stability .
  • Activity: Not reported, but sulfone-containing benzothiazoles are often explored as enzyme inhibitors.

Benthiavalicarb

  • Core Structure : 6-Fluoro-1,3-benzothiazole with carbamoyl and carbamic acid groups.
  • Key Differences :
    • Stereochemistry (S/R configurations) critical for fungicidal activity, a feature absent in the target compound.
    • Fluorine at the 6-position of benzothiazole vs. 2-fluorophenylmethyl in the target.

BI81694 (N-[6-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide)

  • Core Structure : Pyridazine-furan-carboxamide with a 2-fluorophenyl group.
  • Key Differences :
    • Sulfanyl linker may increase susceptibility to oxidative metabolism compared to the azetidine ring.
    • Furan moiety introduces aromatic heterocycle, altering electronic properties.
  • Design Relevance : Demonstrates the utility of fluorophenyl groups in optimizing receptor binding .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity Key Differentiators References
Target Compound Benzothiazole Azetidine-3-carboxamide, 2-FPhCH2 N/A Azetidine rigidity, fluorophenylmethyl -
BZ-IV Benzothiazole 4-Methylpiperazin-1-yl-acetamide Anticancer (preliminary) Piperazine basicity
2-(1,1-Dioxido-3-oxo... () Benzothiazole-sulfone 2-Ethylphenyl, dioxido N/A Sulfone polarity
Benthiavalicarb 6-Fluoro-benzothiazole Carbamoyl, carbamic acid Fungicide Stereochemistry, agrochemical use
BI81694 Pyridazine-furan 2-Fluorophenyl, sulfanyl N/A Sulfanyl linker
MDMB-FUBINACA Indazole 4-Fluorophenylmethyl Synthetic cannabinoid CNS receptor targeting

Implications for Drug Design

  • Fluorine Effects : The 2-fluorophenylmethyl group balances lipophilicity (logP) and metabolic stability, a trend observed in MDMB-FUBINACA and benthiavalicarb .
  • Azetidine vs.

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-N-[(2-fluorophenyl)methyl]azetidine-3-carboxamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C14H12FN3OSC_{14}H_{12}FN_3OS. The synthesis typically involves the reaction of 1,3-benzothiazole derivatives with fluorinated phenyl methyl groups and azetidine carboxamide frameworks. Various synthetic routes have been reported, including conventional and microwave-assisted techniques.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its antibacterial properties using agar diffusion methods and has demonstrated effectiveness against multiple pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives. For example, compounds containing the benzothiazole moiety have been shown to inhibit cell proliferation and induce apoptosis in human cancer cell lines, including breast and prostate cancers . The mechanism often involves the inhibition of specific enzymes related to cancer cell growth.

Anti-inflammatory Effects

The presence of the benzothiazole ring in this compound suggests potential anti-inflammatory properties. Similar compounds have been linked to the inhibition of inflammatory pathways, making them candidates for treating conditions associated with chronic inflammation .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. Research suggests that it may inhibit N-acylethanolamine acid amidase (NAAA), leading to increased levels of bioactive lipids that can modulate inflammatory responses .

Research Findings Summary

Activity Findings References
AntimicrobialEffective against S. aureus and E. coli using agar diffusion methods
AnticancerInduces apoptosis in breast and prostate cancer cell lines
Anti-inflammatoryPotential inhibition of inflammatory pathways
Enzyme InhibitionInhibits N-acylethanolamine acid amidase (NAAA)

Case Studies

  • Antibacterial Screening : A study conducted by Mistry et al. evaluated various azetidinone derivatives, including those with benzothiazole structures, demonstrating significant antibacterial activity against clinical isolates .
  • Cancer Cell Line Evaluation : Fuselier et al. reported that certain azetidinone derivatives exhibited potent antiproliferative effects against MCF-7 breast carcinoma cells at nanomolar concentrations, supporting the anticancer potential of related compounds .

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